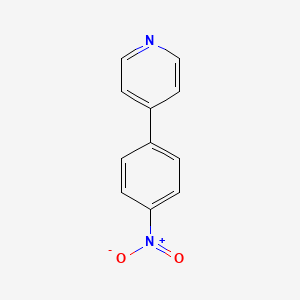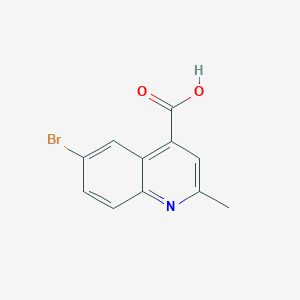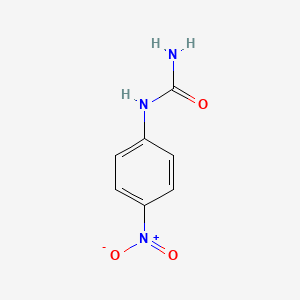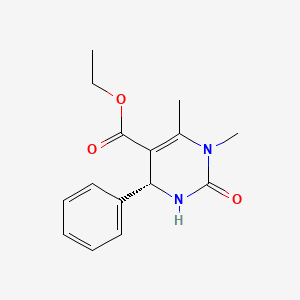
4-(4-ニトロフェニル)ピリジン
概要
説明
4-(4-Nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitrophenyl group at the fourth position
科学的研究の応用
4-(4-Nitrophenyl)pyridine has diverse applications in scientific research:
作用機序
Target of Action
It’s known that nitrophenyl compounds can interact with various biological targets, including enzymes and receptors
Mode of Action
Nitrophenyl compounds are often involved in electron transfer reactions, which could potentially influence the function of their targets . More detailed studies are required to elucidate the interaction between 4-(4-Nitrophenyl)pyridine and its targets.
Biochemical Pathways
Nitrophenyl compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Result of Action
Nitrophenyl compounds can induce various biological effects depending on their specific targets and mode of action
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of 4-(4-Nitrophenyl)pyridine . Future studies should consider these factors to provide a more comprehensive understanding of the compound’s action in different environments.
生化学分析
Biochemical Properties
4-(4-Nitrophenyl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been reported that certain analogues of 4-(4-Nitrophenyl)pyridine have shown significant anti-cancer activity against two cell lines, MDA-MB-231 (mammary carcinomas) and A-549 (lung cancer)
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can interact with certain proteins and enzymes, potentially influencing their activity
Temporal Effects in Laboratory Settings
It is known that it can be synthesized from pyridine N-oxide in a two-step approach, involving a nitration step and a reduction step
Metabolic Pathways
It is known that it can be synthesized from pyridine N-oxide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)pyridine typically involves a two-step process starting from pyridine N-oxide. The first step is the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, which yields 4-nitropyridine N-oxide. The second step involves the reduction of 4-nitropyridine N-oxide with phosphorus trichloride to produce 4-(4-Nitrophenyl)pyridine .
Industrial Production Methods: In industrial settings, the continuous flow synthesis method is employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products. The continuous extraction in the nitration step and optimized conditions allow for high selectivity and yield .
化学反応の分析
Types of Reactions: 4-(4-Nitrophenyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as ammonia or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Reduction: The major product is 4-(4-Aminophenyl)pyridine.
Substitution: Depending on the substituent, various derivatives of 4-(4-Nitrophenyl)pyridine can be formed.
類似化合物との比較
- 3-Nitropyridine
- 4-Nitropyridine
- 2-Nitropyridine
Comparison: 4-(4-Nitrophenyl)pyridine is unique due to the presence of the nitrophenyl group at the fourth position of the pyridine ring, which imparts distinct chemical and biological properties. Compared to other nitropyridines, it exhibits higher selectivity and efficiency in certain reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
特性
IUPAC Name |
4-(4-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXSGMVYJPSYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293367 | |
| Record name | 4-(4-Nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-45-5 | |
| Record name | 4282-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4282-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)










